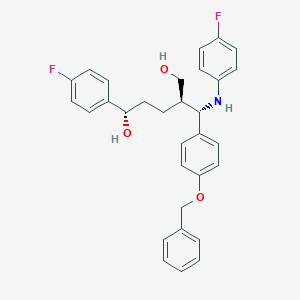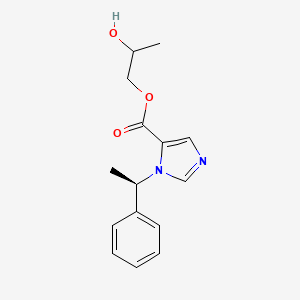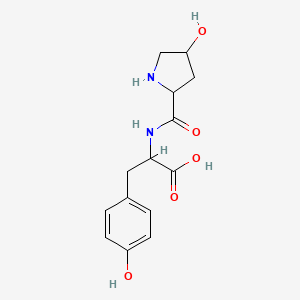
Hydroxyprolyl-Tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxyprolyl-Tyrosine is a dipeptide composed of hydroxyproline and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
准备方法
Hydroxyprolyl-Tyrosine can be synthesized through the coupling of hydroxyproline and tyrosine using standard peptide synthesis techniques. The reaction typically involves the activation of the carboxyl group of hydroxyproline, followed by its reaction with the amino group of tyrosine. Industrial production methods may involve enzymatic synthesis or fermentation processes to produce the dipeptide in larger quantities .
化学反应分析
Hydroxyprolyl-Tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in hydroxyproline and tyrosine can be oxidized under specific conditions.
Reduction: The dipeptide can be reduced to its corresponding amino alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like acyl chlorides. .
科学研究应用
Hydroxyprolyl-Tyrosine has various scientific research applications, including:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It is studied for its potential role in cell signaling and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in collagen synthesis and wound healing.
Industry: It is used in the production of bioactive peptides and as a component in cosmetic formulations .
作用机制
The mechanism of action of Hydroxyprolyl-Tyrosine involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by interacting with protein kinases and other signaling molecules. The hydroxyl groups in hydroxyproline and tyrosine play a crucial role in these interactions, influencing the phosphorylation and activation of various proteins .
相似化合物的比较
Hydroxyprolyl-Tyrosine can be compared with other similar dipeptides, such as:
Prolyl-Tyrosine: Lacks the hydroxyl group in hydroxyproline, which may affect its biological activity.
Hydroxyprolyl-Phenylalanine: Similar structure but with phenylalanine instead of tyrosine, leading to different chemical properties and biological effects.
Prolyl-Phenylalanine: Lacks both the hydroxyl group and the tyrosine residue, resulting in distinct chemical and biological characteristics
This compound’s uniqueness lies in its hydroxylated proline and tyrosine residues, which contribute to its specific chemical reactivity and potential biological functions.
属性
分子式 |
C14H18N2O5 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-2-[(4-hydroxypyrrolidine-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C14H18N2O5/c17-9-3-1-8(2-4-9)5-12(14(20)21)16-13(19)11-6-10(18)7-15-11/h1-4,10-12,15,17-18H,5-7H2,(H,16,19)(H,20,21) |
InChI 键 |
KYOLCXJAAOGMSB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CNC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


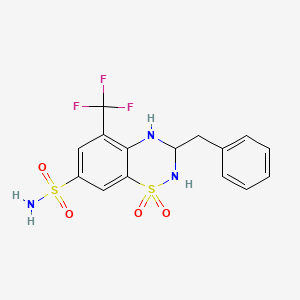
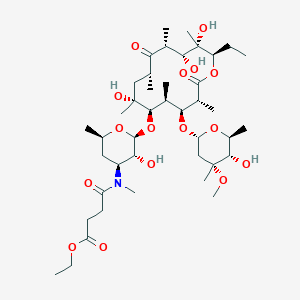

![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

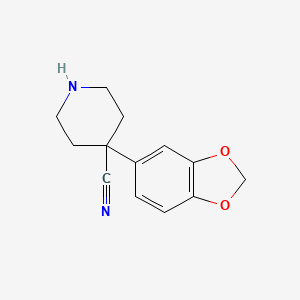
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
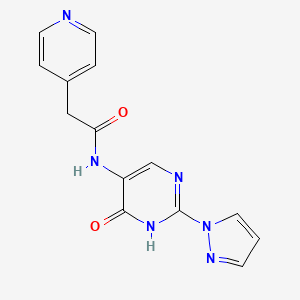
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)
